molecular formula C18H29NO2S B14465494 1-(Dodecylsulfanyl)-4-nitrobenzene CAS No. 73520-87-3

1-(Dodecylsulfanyl)-4-nitrobenzene

Cat. No.: B14465494
CAS No.: 73520-87-3
M. Wt: 323.5 g/mol
InChI Key: NWWXELGIFUKJQA-UHFFFAOYSA-N
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Description

1-(Dodecylsulfanyl)-4-nitrobenzene is an organic compound characterized by a dodecylsulfanyl group attached to a benzene ring with a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dodecylsulfanyl)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(dodecylsulfanyl)benzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the para position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Dodecylsulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The dodecylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as halides or amines, and solvents like dimethylformamide or acetonitrile.

Major Products:

    Reduction: 1-(Dodecylsulfanyl)-4-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dodecylsulfanyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 1-(Dodecylsulfanyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dodecylsulfanyl group can interact with hydrophobic environments, such as lipid bilayers. These interactions can influence the compound’s behavior in biological systems and its efficacy in various applications.

Comparison with Similar Compounds

    1-(Dodecylsulfanyl)benzene: Lacks the nitro group, making it less reactive in redox reactions.

    4-Nitrododecylbenzene: Similar structure but with the dodecyl group directly attached to the benzene ring, altering its amphiphilic properties.

Uniqueness: 1-(Dodecylsulfanyl)-4-nitrobenzene is unique due to the presence of both the dodecylsulfanyl and nitro groups, which confer distinct chemical reactivity and amphiphilic characteristics. This combination makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

73520-87-3

Molecular Formula

C18H29NO2S

Molecular Weight

323.5 g/mol

IUPAC Name

1-dodecylsulfanyl-4-nitrobenzene

InChI

InChI=1S/C18H29NO2S/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3

InChI Key

NWWXELGIFUKJQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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